molecular formula C25H28N2O4 B2742938 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one CAS No. 850751-22-3

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one

Cat. No.: B2742938
CAS No.: 850751-22-3
M. Wt: 420.509
InChI Key: RURGSMZFQYJSPI-UHFFFAOYSA-N
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Description

4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
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Biological Activity

The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5,7,8-trimethyl-2H-chromen-2-one is a derivative of chromenone and features a piperazine moiety linked to a benzo[d][1,3]dioxole structure. This unique combination suggests potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N2O5C_{23}H_{24}N_{2}O_{5}, with a molecular weight of approximately 408.45 g/mol. The structural components include:

  • A chromenone core that is known for various biological activities.
  • A benzo[d][1,3]dioxole group, which has been associated with anticancer and anti-inflammatory effects.
  • A piperazine ring that often enhances bioactivity through interactions with neurotransmitter receptors.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest in cancer cell lines. For instance, compounds similar to the target molecule have demonstrated the ability to arrest cells at the G2/M phase, which is crucial for inhibiting cancer cell proliferation .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported as low as 2.38 µM for HepG2 cells, suggesting potent activity compared to standard chemotherapy agents like doxorubicin .
  • Mechanisms of Action : The anticancer mechanisms are multifaceted:
    • EGFR Inhibition : Some studies highlight the inhibition of the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and metastasis .
    • Apoptosis Induction : The compounds promote apoptosis through pathways involving proteins such as Bax and Bcl-2, which are pivotal in regulating cell death .
    • Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins involved in cancer progression .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound may exhibit various other biological activities:

  • Antioxidant Activity : The presence of phenolic structures within the molecule contributes to its ability to scavenge free radicals. This property is essential for mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic roles in inflammatory diseases .

Case Studies

Several case studies illustrate the effectiveness of related compounds:

  • Study on HepG2 Cells : A derivative was tested against HepG2 liver cancer cells, showing an IC50 value significantly lower than doxorubicin, indicating superior efficacy in inducing cytotoxicity .
  • Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with certain derivatives resulted in a marked decrease in the fraction of cells in the G1 phase and an increase in G2/M phase arrest, highlighting their potential as effective anticancer agents .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces G2/M phase arrest
CytotoxicityIC50 values as low as 2.38 µM
EGFR InhibitionInhibits tumor growth via receptor blockade
Apoptosis InductionModulates Bax/Bcl-2 pathways
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation markers

Properties

IUPAC Name

4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-16-10-17(2)24-20(12-23(28)31-25(24)18(16)3)14-27-8-6-26(7-9-27)13-19-4-5-21-22(11-19)30-15-29-21/h4-5,10-12H,6-9,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURGSMZFQYJSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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